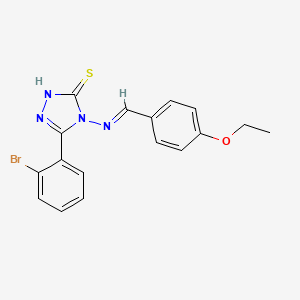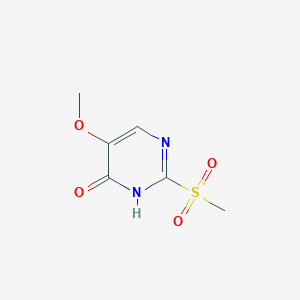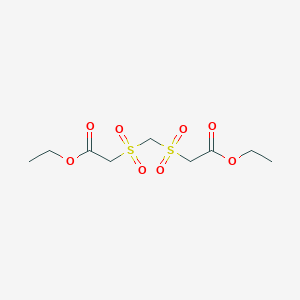![molecular formula C25H34ClFN4O2S B11972462 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B11972462.png)
8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine core substituted with a dodecyl chain, a methyl group, and a 2-chloro-6-fluorobenzylthio moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for chemists and biologists alike.
Métodos De Preparación
The synthesis of 8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl bromide: This intermediate is synthesized by bromination of 2-chloro-6-fluorotoluene using bromine in the presence of a catalyst.
Formation of 2-chloro-6-fluorobenzylthio derivative: The bromide intermediate is then reacted with thiourea to form the corresponding thioether.
Coupling with purine derivative: The thioether is coupled with a purine derivative under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of alternative reagents and catalysts to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of enzymes: The compound can inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Disruption of cell membranes: The dodecyl chain allows the compound to interact with and disrupt cell membranes, leading to cell death.
Induction of apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
2-chloro-6-fluorobenzyl bromide: This compound is a key intermediate in the synthesis of the target compound and shares similar chemical properties.
2-chloro-6-fluorobenzyl chloride: Another intermediate with similar reactivity, used in various synthetic routes.
2-chloro-6-fluorobenzylamine: A related compound with potential biological activities.
The uniqueness of 8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H34ClFN4O2S |
|---|---|
Peso molecular |
509.1 g/mol |
Nombre IUPAC |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H34ClFN4O2S/c1-3-4-5-6-7-8-9-10-11-12-16-31-21-22(30(2)24(33)29-23(21)32)28-25(31)34-17-18-19(26)14-13-15-20(18)27/h13-15H,3-12,16-17H2,1-2H3,(H,29,32,33) |
Clave InChI |
PVVXFRPBVLCDDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11972391.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972399.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972410.png)
![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11972411.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B11972417.png)
![(5E)-5-benzylidene-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972422.png)
![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11972430.png)
![3-(4-chlorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11972433.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11972435.png)
![3-isopropyl-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11972454.png)

![4-{[(E)-(3-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972470.png)
